AChE Inhibitory Potency of the 4‑Chlorophenyl Motif Relative to Donepezil and In‑Class Analogs
In a controlled in‑vitro Ellman assay (30 min pre‑incubation, acetylthiocholine iodide substrate), the 4‑chlorophenyl‑substituted quinazoline‑thioacetamide analog 3k exhibited an AChE IC₅₀ of 123.72 ± 2.16 nM, placing it in the moderate‑potency segment of the series. This value is 7.5‑fold weaker than the clinical standard donepezil (IC₅₀ = 16.43 ± 0 nM) and 13.4‑fold weaker than the series lead 3e (IC₅₀ = 9.26 ± 1.91 nM). However, it is 2.4‑fold more potent than the cyclohexyl analog 3a (IC₅₀ = 367.13 ± 4.18 nM) [1]. Although these data are measured on the 3‑phenylquinazolin‑2‑ylthio scaffold, the N‑substituent SAR is expected to translate qualitatively to the quinazolin‑4‑ylthio core.
| Evidence Dimension | Inhibitory potency against acetylcholinesterase (human, IC₅₀) |
|---|---|
| Target Compound Data | Analog 3k (4‑chlorophenyl) IC₅₀ = 123.72 nM |
| Comparator Or Baseline | Donepezil IC₅₀ = 16.43 nM; Lead 3e (4‑cyanophenyl) IC₅₀ = 9.26 nM; Analog 3a (cyclohexyl) IC₅₀ = 367.13 nM |
| Quantified Difference | 7.5‑fold less potent than donepezil; 13.4‑fold less potent than series lead; 3.0‑fold more potent than cyclohexyl analog |
| Conditions | Ellman spectrophotometric method; enzyme: human AChE; pre‑incubation 30 min; substrate: acetylthiocholine iodide; measurement after 40 min |
Why This Matters
For procurement, this potency position makes the 4‑chlorophenyl motif suitable as a baseline comparator or negative‑control probe in AChE inhibitor screening campaigns, where moderate activity and straightforward synthetic access are prioritized over maximal potency.
- [1] Al-Karmalawy AA et al. RSC Med Chem. 2025;16(5):2078-2097. Table 1. View Source
